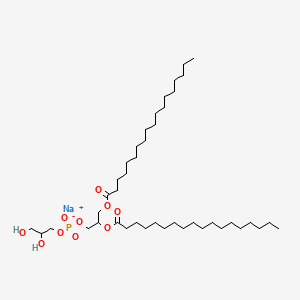![molecular formula C15H18O3 B3067509 (2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one CAS No. 1217538-35-6](/img/structure/B3067509.png)
(2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one
Overview
Description
The description of a chemical compound includes its chemical name, molecular formula, and structural formula. It may also include other identifiers such as CAS number, PubChem CID, ChemSpider ID, etc .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes understanding the reaction conditions, products formed, and the reaction mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined experimentally or predicted using computational methods .Scientific Research Applications
Anticancer Applications
A series of spirobenzo [h]chromene and spirochromane derivatives, which may include “(2R)-7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one”, have been designed, synthesized, and evaluated as potential anticancer agents . These compounds have shown promising anticancer activity against MCF-7 (human breast carcinoma), HT-29 (human colorectal adenocarcinoma), and A549 (human lung carcinoma) cell lines .
EGFR and B-RAF Inhibitory Activities
These compounds have also been investigated for their inhibitory activities against EGFR and B-RAF, two important targets in cancer therapy . Some of these compounds have shown better anticancer activity than sorafenib, a multi-kinase inhibitor .
Tubulin Polymerization Inhibition
In addition to their EGFR and B-RAF inhibitory activities, these compounds have also displayed moderate tubulin polymerization inhibition effects . This could potentially make them useful in the treatment of diseases related to abnormal cell division and growth.
Research Reactor Applications
While not directly related to “(2R)-7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one”, the MYRRHA (Multi-purpose hYbrid Research Reactor for High-tech Applications) is a flexible experimental accelerator driven system (ADS) in development that works both in subcritical (ADS) and critical mode . It’s possible that similar compounds could find use in such high-tech applications.
Antimalarial Applications
The 4 (3H)-quinazolinone, a similar heterocycle, has broad applications including antimalarial . It’s possible that “(2R)-7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one” could also have potential antimalarial applications.
Antimicrobial and Anti-inflammatory Applications
The 4 (3H)-quinazolinone has also been used in antimicrobial and anti-inflammatory applications . Similar compounds like “(2R)-7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one” could potentially be used in similar applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-7-hydroxy-3'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-3-2-6-15(8-10)9-13(17)12-5-4-11(16)7-14(12)18-15/h4-5,7,10,16H,2-3,6,8-9H2,1H3/t10?,15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSODKSULHXYBLA-GENIYJEYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1)CC(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC[C@@]2(C1)CC(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



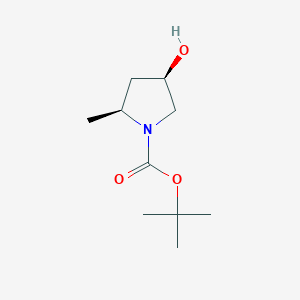
![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B3067439.png)
![4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid](/img/structure/B3067445.png)

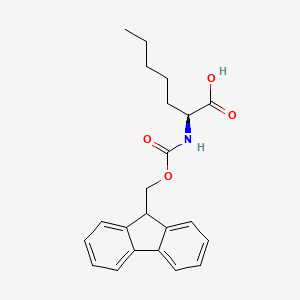
![4-Aza-5-thiatricyclo[5.2.1.0(3,7)]decane, 5,5-dioxo-4-(2-propenoyl)-10,10-dimethyl-](/img/structure/B3067458.png)
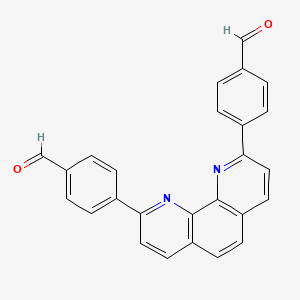
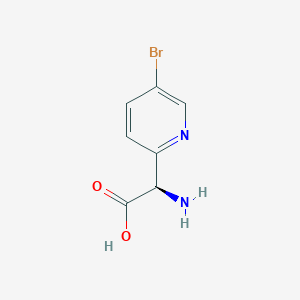
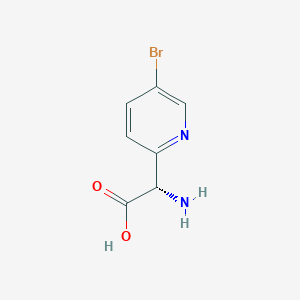

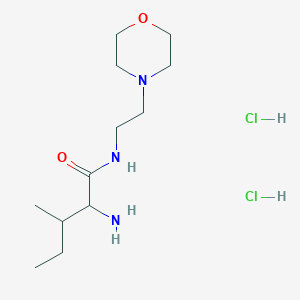
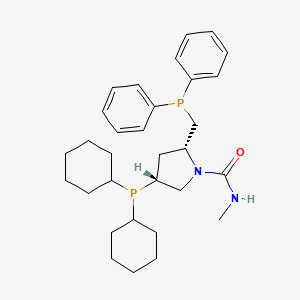
![3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B3067522.png)
